AAP4 vs AAP16: Direct Head-to-Head Comparison of Dual-Target Ki Values
Within the same azo-aminopyrimidine series, AAP4 demonstrates superior dual-target potency compared to its closest structural analog AAP16. Against OfChi-h, AAP4 exhibits a Ki of 29.3 nM compared to 32.4 nM for AAP16. More notably, against OfHex1, AAP4 shows a Ki of 4.9 μM, which is 1.47-fold more potent than AAP16's Ki of 7.2 μM [1]. Both compounds were evaluated under identical assay conditions in the same study, providing direct evidence that AAP4 is the more balanced and potent dual inhibitor for research applications requiring concurrent engagement of both chitinolytic enzymes.
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | OfChi-h Ki = 29.3 nM; OfHex1 Ki = 4.9 μM |
| Comparator Or Baseline | AAP16: OfChi-h Ki = 32.4 nM; OfHex1 Ki = 7.2 μM |
| Quantified Difference | AAP4 has 1.1-fold lower OfChi-h Ki and 1.47-fold lower OfHex1 Ki vs AAP16 |
| Conditions | In vitro enzyme inhibition assay using recombinant OfChi-h and OfHex1 proteins from Ostrinia furnacalis |
Why This Matters
The 1.47-fold improvement in OfHex1 inhibition makes AAP4 the preferred selection for studies where balanced dual-target potency is required.
- [1] Shen S, et al. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes OfChi-h and OfHex1. J Agric Food Chem. 2024;72(47):26957-26966. View Source
